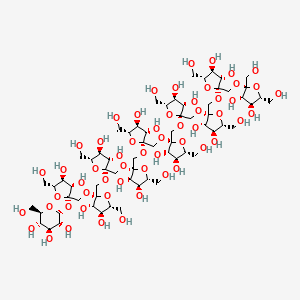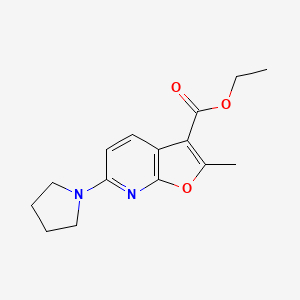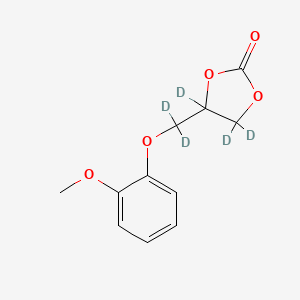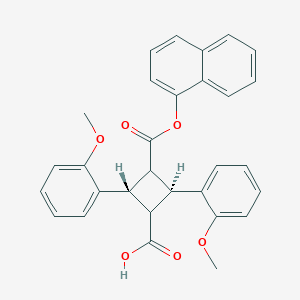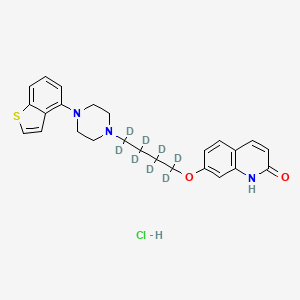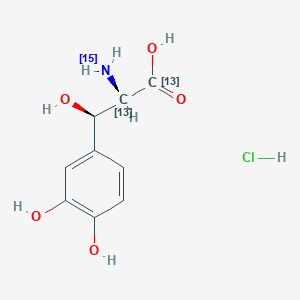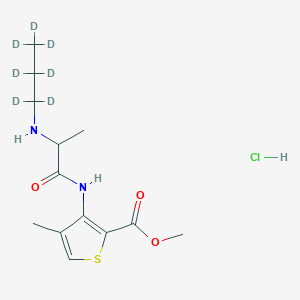
Articaine-d7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Articaine-d7 (hydrochloride) is a deuterated form of articaine, a widely used local anesthetic in dentistry. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Articaine is known for its rapid onset and intermediate duration of action, making it a popular choice for dental procedures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of articaine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the articaine molecule. The process typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. One common method involves the use of deuterated reagents in the synthesis of the thiophene ring and subsequent steps to introduce the amide and ester functionalities .
Industrial Production Methods: Industrial production of articaine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency .
化学反応の分析
Types of Reactions: Articaine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The amide and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted amide or ester derivatives.
科学的研究の応用
Articaine-d7 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms help in tracing the metabolic pathways of the compound.
Analytical Chemistry: Used as an internal standard in mass spectrometry.
Biological Research: Studying the effects of deuterium substitution on the biological activity of articaine.
Medical Research: Investigating the efficacy and safety of deuterated local anesthetics in clinical settings
作用機序
Articaine-d7 (hydrochloride) exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and conduction of nerve impulses. This action results in localized anesthesia. The deuterium substitution does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
類似化合物との比較
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a higher potency.
Prilocaine: Similar to articaine but with a different metabolic pathway.
Uniqueness of Articaine-d7 (hydrochloride): Articaine-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of the compound. Additionally, articaine’s thiophene ring structure offers greater lipid solubility compared to other local anesthetics, enhancing its efficacy .
特性
分子式 |
C13H21ClN2O3S |
|---|---|
分子量 |
327.88 g/mol |
IUPAC名 |
methyl 3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i1D3,5D2,6D2; |
InChIキー |
GDWDBGSWGNEMGJ-DPZRQFKLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
正規SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



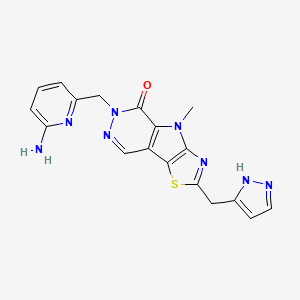
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

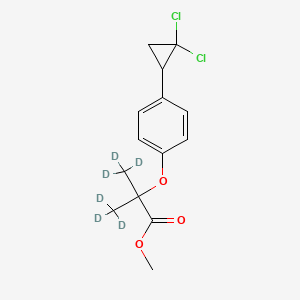
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
